molecular formula C8H13ClOS B13271330 2-(3-Chloropropyl)thiolane-2-carbaldehyde

2-(3-Chloropropyl)thiolane-2-carbaldehyde

Cat. No.: B13271330
M. Wt: 192.71 g/mol
InChI Key: HIYJMBOGQBSVSP-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₈H₁₃ClOS It is a thiolane derivative, which means it contains a five-membered ring with sulfur as one of the ring atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with chloropropyl reagents. One common method is the cyclization of 3-chloropropylthiol with aldehyde precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted thiolane derivatives

Scientific Research Applications

2-(3-Chloropropyl)thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)thiolane-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

2-(3-Chloropropyl)thiolane-2-carbaldehyde can be compared with other thiolane derivatives, such as:

    2-(3-Bromopropyl)thiolane-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Hydroxypropyl)thiolane-2-carbaldehyde: Contains a hydroxyl group instead of a chlorine atom.

    2-(3-Aminopropyl)thiolane-2-carbaldehyde: Contains an amino group instead of a chlorine atom.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can be selectively substituted in various chemical reactions.

Properties

Molecular Formula

C8H13ClOS

Molecular Weight

192.71 g/mol

IUPAC Name

2-(3-chloropropyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C8H13ClOS/c9-5-1-3-8(7-10)4-2-6-11-8/h7H,1-6H2

InChI Key

HIYJMBOGQBSVSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CCCCl)C=O

Origin of Product

United States

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